molecular formula C21H24ClN3O4 B2918930 (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1903237-26-2

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2918930
CAS RN: 1903237-26-2
M. Wt: 417.89
InChI Key: WWKOVUHQRJZEGM-UHFFFAOYSA-N
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Description

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24ClN3O4 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Studies have shown that pyridine derivatives, similar to the compound , exhibit variable and modest antimicrobial activity against bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives demonstrating such antimicrobial properties, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Structure Analysis

The crystal and molecular structure of related compounds have been extensively studied, providing insights into their chemical behavior and potential applications in drug design. For example, Lakshminarayana and colleagues (2009) characterized the crystal structure of a similar compound, highlighting its structural features and potential for further chemical modifications (Lakshminarayana et al., 2009).

Biochemical Antagonist Activity

Compounds with similar structural features have been evaluated for their potential as biochemical antagonists. Romero et al. (2012) reported the discovery of potent antagonists of NPBWR1 (GPR7), a G protein-coupled receptor, highlighting the therapeutic potential of these compounds in treating conditions mediated by this receptor (Romero et al., 2012).

Synthetic and Catalytic Applications

The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been demonstrated, showcasing the versatility of pyridine and piperazine derivatives in organic synthesis. Bacchi and colleagues (2005) synthesized a range of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, demonstrating the catalytic applications of these compounds (Bacchi et al., 2005).

Mechanism of Action

Target of Action

The primary target of this compound is the SGLT-2 (Sodium-Glucose Transport Protein 2) receptor . SGLT-2 is a protein in humans that is encoded by the SLC5A2 gene. It is found in the kidney and is responsible for reabsorbing glucose from the glomerular filtrate back into the bloodstream .

Mode of Action

This compound acts as an SGLT-2 inhibitor . By inhibiting the SGLT-2 receptor, it prevents the reabsorption of glucose by the kidneys, leading to the excretion of glucose through urine. This results in lowered blood glucose levels, which is beneficial for managing diabetes .

Biochemical Pathways

The inhibition of SGLT-2 disrupts the normal reabsorption of glucose in the kidney. This leads to an increase in the excretion of glucose in the urine (glycosuria). The reduction in circulating glucose can help improve insulin sensitivity and reduce the symptoms of hyperglycemia in diabetic patients .

Result of Action

The primary result of the action of this compound is the reduction of blood glucose levels. By inhibiting the SGLT-2 receptor, it promotes the excretion of glucose through urine, thereby lowering blood glucose levels. This can help manage the symptoms of diabetes .

properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-27-19-5-3-2-4-18(19)24-7-9-25(10-8-24)21(26)15-12-17(22)20(23-13-15)29-16-6-11-28-14-16/h2-5,12-13,16H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKOVUHQRJZEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

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